molecular formula C19H20N2O3S B2661100 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide CAS No. 391221-70-8

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2661100
CAS No.: 391221-70-8
M. Wt: 356.44
InChI Key: QRAMSMNZBSSVQU-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide (CAS: 328539-86-2; molecular formula: C₁₈H₁₈N₂O₂S; molecular weight: 326.41 g/mol) is a substituted 2-aminothiophene derivative featuring:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene core with a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 3.
  • A 2,4-dimethoxybenzamide moiety attached via an amide linkage .

This compound belongs to a class of bioactive molecules with applications in pharmaceuticals, agrochemicals, and materials science. The cyano and methoxy substituents influence electronic properties, solubility, and intermolecular interactions, making it distinct from related benzothiophene derivatives .

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-4-7-17-14(8-11)15(10-20)19(25-17)21-18(22)13-6-5-12(23-2)9-16(13)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAMSMNZBSSVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Substituents: The cyano and methyl groups are introduced through nucleophilic substitution reactions, while the dimethoxybenzamide group is attached via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of structurally related compounds is presented below, focusing on substitution patterns, conformational dynamics, and functional implications.

Compound Name Substituents Molecular Formula Key Features Applications References
Target Compound 3-CN, 5-CH₃, 2,4-(OCH₃) C₁₈H₁₈N₂O₂S Enhanced solubility (methoxy groups), electron-withdrawing CN group Pharmaceuticals (potential A1 adenosine receptor modulation)
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 3-benzoyl C₂₂H₁₉NO₂S Envelope conformation of cyclohexene ring; intramolecular N–H⋯O hydrogen bond Model for crystallographic studies
5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide Adamantane, dihydroxybenzyl C₂₆H₃₁NO₅ Bulky adamantane group; antioxidant properties Anti-aging formulations
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide Thiazolidinone-acetamide C₁₉H₂₃N₅O₂S₂ Thiazolidinone moiety for heterocyclic diversity Antimicrobial/antiviral research
N-(2,4-dichlorophenyl)methanesulfonamide derivatives Dichlorophenyl, sulfonamide Varies Halogenated aromatic rings Pesticides (e.g., sulfentrazone)

Conformational and Electronic Differences

  • Cyclohexene Ring Conformation: The target compound’s methyl group at position 5 may induce a half-chair or envelope conformation in the tetrahydrobenzothiophene ring, contrasting with the envelope conformation observed in the benzoyl-substituted analogue . Substituents like cyano (-CN) increase ring planarity, while methoxy (-OCH₃) groups enhance solubility via hydrogen bonding .
  • Dihedral Angles and Intermolecular Interactions :

    • In the benzoyl analogue, dihedral angles between the thiophene and benzene rings are 7.1° (amide-linked) and 59.0° (carbonyl-linked) , suggesting partial conjugation . The target compound’s dimethoxybenzamide group may exhibit similar angles but with stronger π-π stacking due to electron-donating methoxy groups.
    • Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the benzamide derivatives, while weak Cg–Cg interactions (3.90 Å) dominate crystal packing .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Compound Overview

This compound belongs to the class of benzamides and features a unique structure that includes a benzothiophene moiety and a cyano group. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S with a molecular weight of approximately 344.43 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiophene Ring : Cyclization reactions using sulfur-containing precursors.
  • Introduction of the Cyano Group : Nucleophilic substitution reactions using cyanide sources.
  • Amidation Reaction : Coupling with 2,4-dimethoxybenzoic acid to form the final amide structure.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of specific kinases:

  • JNK Kinases : A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide inhibitors demonstrated potent activity against JNK2 and JNK3 kinases with pIC50 values of 6.7 and 6.6 respectively. These compounds showed selectivity against other MAPK family members such as JNK1 and p38α .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. The binding interactions were characterized by strong hydrogen bonds with specific amino acids in the enzyme's active site . The binding energy values indicated a favorable interaction profile for potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Compounds similar to this compound have shown promising anticancer activity by inhibiting enzymes involved in cell proliferation. This suggests potential applications in cancer therapy .

Case Studies

A study focusing on the biological activity of related compounds revealed their effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings contributed to their biological efficacy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzothiophen-2-yl)acetamideSimilar benzothiophene coreAcetamide instead of benzamide
N-(3-cyano-benzothiazole)Benzothiazole coreLacks tetrahydro structure
N-(3-cyano-4-methylthio-benzothiophen)Contains methylthio groupDifferent substituent affecting solubility

This table highlights the unique attributes and variations among compounds related to this compound that could influence their biological activities.

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., cyano, amide) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure .

How can researchers address discrepancies in purity assessments between HPLC and TLC?

Q. Advanced

  • Method Calibration : Use standardized HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) and TLC mobile phases (e.g., ethyl acetate/hexane) .
  • Spike Testing : Introduce known impurities to validate detection limits .
  • Cross-Validation : Compare results with LC-MS to confirm molecular weight consistency .

What methodologies are recommended for evaluating the compound’s bioactivity in preclinical models?

Q. Advanced

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values .
    • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Predict binding modes to targets like HDACs or kinases using AutoDock Vina .

How can structure-activity relationships (SAR) be investigated for this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., methoxy groups, cyano position) and test bioactivity .
  • Pharmacophore Modeling : Identify critical interaction sites using Schrödinger Suite .
  • Free Energy Calculations : Compare binding affinities of analogs via MM/GBSA .

What strategies ensure compound stability during long-term storage?

Q. Basic

  • Storage Conditions : -20°C in amber vials under inert gas (N₂/Ar) .
  • Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 1 month) .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Dose-Response Curves : Confirm activity across multiple concentrations .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from independent studies to identify trends .

What experimental designs are suitable for assessing environmental impact?

Q. Advanced

  • Biodegradation Assays : OECD 301F protocol to measure mineralization rates .
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) .
  • Fate Modeling : Predict environmental partitioning using EPI Suite .

What challenges arise during scale-up from milligram to gram quantities?

Q. Advanced

  • Solvent Volume : Optimize for safety and cost (e.g., replace DMF with ethanol) .
  • Heat Transfer : Use jacketed reactors to manage exothermic reactions .
  • Purification : Transition from preparative HPLC to recrystallization or flash chromatography .

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